molecular formula C12H9N3 B8704049 7-pyridin-2-ylimidazo[1,2-a]pyridine

7-pyridin-2-ylimidazo[1,2-a]pyridine

Cat. No. B8704049
M. Wt: 195.22 g/mol
InChI Key: AZDWSVWOEDWZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07666879B2

Procedure details

To a round bottomed flask add 7-chloro-imidazo[1,2-a]pyridine (0.25 g, 1.6 mmol), tricyclohexylphosphine (55 mg, 0.12 equiv.), potassium acetate (0.24 g, 1.5 equiv.), bis(pinacolato)diboron (0.46 g, 1.1 equiv.) and dioxane (10 mL). Deoxygenate this mixture thoroughly with N2 then add tris(dibenzylideneacetone)dipalladium (0) (75 mg, 0.05 equiv.) and heat the reaction to 80° C. overnight under N2. Filter the reaction thru Celite® and wash with DCM then concentrate to dryness. To this residue, add 2-bromopyridine (0.14 mL, 1.5 mmol), S-Phos (75 mg, 0.125 equiv.), potassium phosphate (0.62 g, 2 equiv.), dioxane (10 mL), and water (5 mL). Deoxygenate this mixture thoroughly with N2, add palladium (II) acetate (16 mg, 0.05 equiv.), and reflux the reaction overnight. Concentrate the reaction to dryness and slurry in DCM. Filter this slurry thru Celite® and wash with DCM. Concentrate the filtrate then purify by silica column (EtOAc to 5% MeOH: DCM) to give a residue (0.325 g, >100%). MS (ES), m/z 196 (M+1).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
0.62 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
75 mg
Type
catalyst
Reaction Step Three
Quantity
16 mg
Type
catalyst
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C([O-])(=O)C.[K+].B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)O1.Br[C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][N:55]=1.COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.O1CCOCC1>[N:55]1[CH:56]=[CH:57][CH:58]=[CH:59][C:54]=1[C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1 |f:2.3,7.8.9.10,11.12.13.14.15,16.17.18|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC1=CC=2N(C=C1)C=CN2
Name
Quantity
55 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
potassium acetate
Quantity
0.24 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.46 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.14 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
75 mg
Type
reactant
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Name
potassium phosphate
Quantity
0.62 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
75 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Four
Name
Quantity
16 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Deoxygenate this mixture thoroughly with N2
CUSTOM
Type
CUSTOM
Details
the reaction to 80° C. overnight under N2
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filter the reaction thru Celite®
WASH
Type
WASH
Details
wash with DCM
CONCENTRATION
Type
CONCENTRATION
Details
then concentrate to dryness
CUSTOM
Type
CUSTOM
Details
Deoxygenate this mixture thoroughly with N2
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
the reaction overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
the reaction to dryness and slurry in DCM
FILTRATION
Type
FILTRATION
Details
Filter this slurry thru Celite®
WASH
Type
WASH
Details
wash with DCM
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
then purify by silica column (EtOAc to 5% MeOH: DCM)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=2N(C=C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.325 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 111%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.